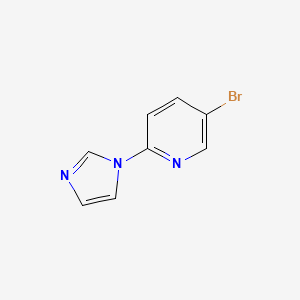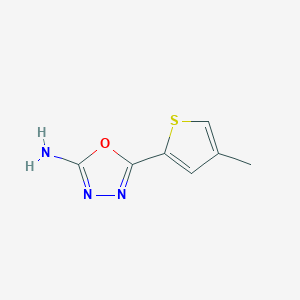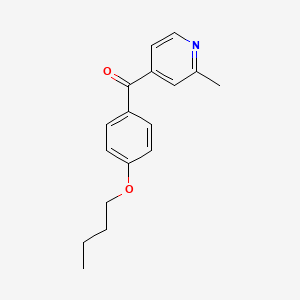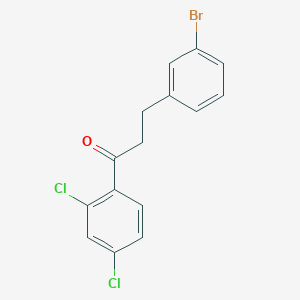![molecular formula C10H11NS B1521107 2,4,5-Trimethylbenzo[d]thiazole CAS No. 401936-07-0](/img/structure/B1521107.png)
2,4,5-Trimethylbenzo[d]thiazole
Overview
Description
2,4,5-Trimethylbenzo[d]thiazole (TMBT) is a heterocyclic compound belonging to the family of benzothiazoles. It is a yellowish crystalline powder with a molecular formula of C10H9NS and a molecular weight of 179.25 g/mol. TMBT has gained significant attention in recent years due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: TMBT can be synthesized through various synthetic routes. One common method involves the cyclization of 2,4,5-trimethylbenzene-1,3-diamine with carbon disulfide in the presence of a base. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, TMBT is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the production of high-quality TMBT.
Chemical Reactions Analysis
Types of Reactions: TMBT undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: TMBT can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction of TMBT can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents under specific conditions.
Major Products Formed:
Oxidation: Oxidation of TMBT can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
TMBT has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: TMBT is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: TMBT is being investigated for its therapeutic potential in treating various diseases.
Industry: TMBT is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which TMBT exerts its effects depends on its specific application. For example, in antimicrobial activity, TMBT may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, TMBT may target specific molecular pathways involved in cancer cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: TMBT may target microbial cell membranes and enzymes involved in cell wall synthesis.
Anticancer Activity: TMBT may interact with proteins and enzymes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
2,4,5-Trimethylthiazole: A sulfur-containing heterocyclic compound found in meat products.
Other Benzothiazoles: Various benzothiazoles with different substituents and molecular weights.
Properties
IUPAC Name |
2,4,5-trimethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-6-4-5-9-10(7(6)2)11-8(3)12-9/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKYAGRJUUZOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663245 | |
| Record name | 2,4,5-Trimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401936-07-0 | |
| Record name | 2,4,5-Trimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521029.png)

![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)

![2-Chloro-5-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1521038.png)




![tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate](/img/structure/B1521045.png)

